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Compound of Interest

Compound Name:
1-(2,3-Dimethoxy-benzylamino)-

propan-2-ol

CAS No.: 626207-91-8

Cat. No.: B1303656

Get Quote

Executive Summary
1-(2,3-Dimethoxybenzylamino)propan-2-ol is a secondary amino-alcohol characterized by a

lipophilic dimethoxybenzyl moiety coupled to a hydrophilic isopropanol chain. In drug

development, this structural motif often serves as a pharmacophore or intermediate for ligands

targeting adrenergic or dopaminergic receptors.

This guide provides the definitive molecular weight data, validated synthesis protocols, and

analytical fingerprints required for the identification and quality control of this compound in a

research setting.

Physicochemical Identity
The molecular weight provided below is calculated based on IUPAC standard atomic weights.

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical

parameter.
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Core Data Table[1]
Property Value Notes

Molecular Formula C₁₂H₁₉NO₃

Molecular Weight (Average) 225.28 g/mol Used for molarity calculations.

Monoisotopic Mass 225.1365 Da
Used for HRMS/Orbitrap

analysis.

CAS Number Not widely listed
Searchable via InChIKey or

substructure.

Physical State Viscous Oil / Low-melting Solid
Free base is likely an oil; HCl

salt is a solid.

Predicted pKa (Base) ~9.2
Nitrogen center (secondary

amine).

Predicted LogP ~1.1 - 1.5 Moderately lipophilic.

Structural Composition[2][3][4][5][6][7]
Benzyl Moiety: 2,3-Dimethoxy substitution pattern (electron-rich ring).

Linker: Methylene bridge (-CH₂-).

Amine: Secondary amine (-NH-), acting as the basic center.

Tail: 2-Hydroxypropyl group (chiral center at C2).

Synthesis Protocols
Two primary routes are recommended for synthesizing this compound. Route A is preferred for

atom economy, while Route B is preferred if the starting amine is unavailable.

Reaction Logic Diagram
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Route A: Ring Opening (Preferred)

Route B: Reductive Amination

2,3-Dimethoxybenzylamine

1-(2,3-Dimethoxybenzylamino)
propan-2-ol

Reflux (EtOH)

Propylene Oxide

2,3-Dimethoxybenzaldehyde

1. Imine formation
2. Reduction

1-Amino-2-propanol
+ NaBH4

Click to download full resolution via product page

Figure 1: Synthetic pathways for C₁₂H₁₉NO₃.[1] Route A involves nucleophilic attack on the

epoxide; Route B involves imine reduction.

Detailed Methodology (Route A: Epoxide Ring Opening)
This method avoids the use of hydride reducing agents and generally yields a cleaner product

profile.

Reagents:

2,3-Dimethoxybenzylamine (1.0 eq)

Propylene oxide (1.2 eq) - Caution: Volatile/Carcinogenic

Solvent: Ethanol or Isopropanol (anhydrous)

Procedure:
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Dissolve the amine in ethanol in a pressure-rated vessel (sealed tube recommended due

to propylene oxide volatility).

Cool to 0°C and add propylene oxide dropwise.

Seal the vessel and heat to 60–80°C for 4–6 hours.

Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). Look for the

disappearance of the primary amine.

Work-up:

Concentrate the mixture under reduced pressure to remove solvent and excess epoxide.

The residue is the crude amino-alcohol. Purification via flash column chromatography

(Silica, DCM:MeOH:NH₄OH gradient) may be required to remove regioisomers (though

attack at the terminal carbon is favored).

Analytical Characterization
To validate the molecular weight and structure, the following analytical signatures must be

confirmed.

Mass Spectrometry (ESI-MS)[7]
Ionization Mode: Positive Electrospray (+ESI).

Observed Ion: [M+H]⁺

Theoretical m/z: 226.1438

Fragmentation Pattern: High collision energy (CID) will typically cleave the benzylic bond.

Fragmentation Logic Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parent Ion [M+H]+
m/z 226.14

Tropylium-like Ion
(Dimethoxybenzyl)

m/z 151.07

Benzylic Cleavage

Amine Fragment
(Loss of Benzyl)

m/z 76.08

Charge Retention on Amine

Dehydration [M+H-H2O]+
m/z 208.13

- H2O (18)

Click to download full resolution via product page

Figure 2: Predicted ESI-MS/MS fragmentation pathway. The m/z 151 peak is diagnostic for the

dimethoxybenzyl group.

NMR Spectroscopy (¹H NMR, 300 MHz, CDCl₃)
Aromatic Region (6.8–7.1 ppm): 3 protons (multiplet) corresponding to the 2,3-substituted

benzene ring.

Methoxy Groups (3.8–3.9 ppm): Two distinct singlets (or overlapping) integrating to 6H.

Benzylic CH₂ (3.7–3.8 ppm): Singlet or AB quartet (2H).

Methine CH (3.9 ppm): Multiplet (1H) from the isopropanol chiral center.

Methyl Group (1.1–1.2 ppm): Doublet (3H).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-
chlorophenyl) propan-2-ol and intermediate for this process - Google Patents
[patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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